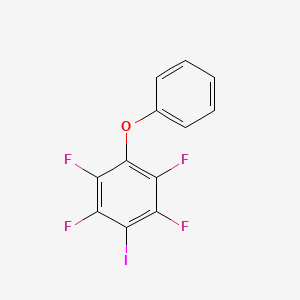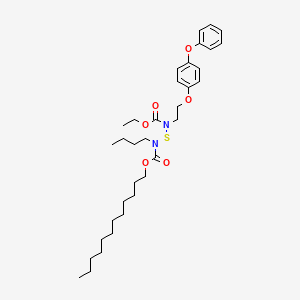
6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester is a complex organic compound with a unique structure that includes multiple functional groups such as ethers, thioethers, and esters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include phenoxyphenol, butylamine, and ethyl chloroformate. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of new materials, coatings, and polymers.
Mécanisme D'action
The mechanism of action of 6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of signaling pathways, or disruption of cellular processes. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester include other esters, ethers, and thioethers with comparable structures and functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Propriétés
Numéro CAS |
115687-64-4 |
|---|---|
Formule moléculaire |
C34H52N2O6S |
Poids moléculaire |
616.9 g/mol |
Nom IUPAC |
dodecyl N-butyl-N-[ethoxycarbonyl-[2-(4-phenoxyphenoxy)ethyl]amino]sulfanylcarbamate |
InChI |
InChI=1S/C34H52N2O6S/c1-4-7-9-10-11-12-13-14-15-19-28-41-34(38)35(26-8-5-2)43-36(33(37)39-6-3)27-29-40-30-22-24-32(25-23-30)42-31-20-17-16-18-21-31/h16-18,20-25H,4-15,19,26-29H2,1-3H3 |
Clé InChI |
GPQHYKZGJBJJBA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)N(CCCC)SN(CCOC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol](/img/structure/B14300471.png)
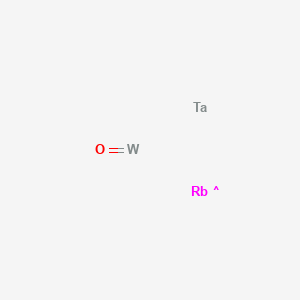
![O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B14300479.png)
![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)
![4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide](/img/structure/B14300493.png)
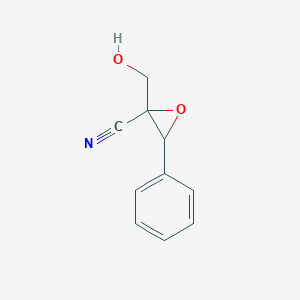
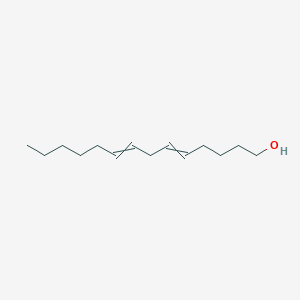
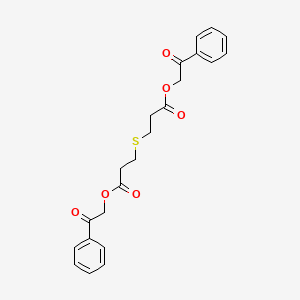
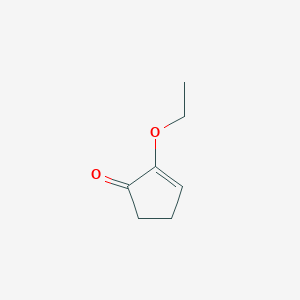
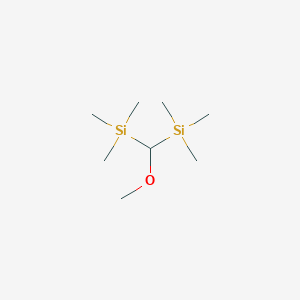
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)

![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
